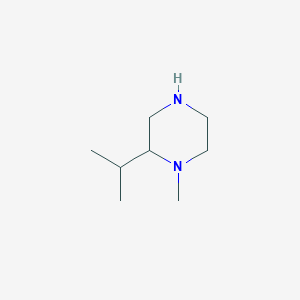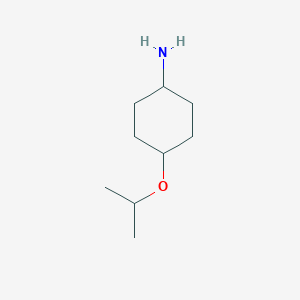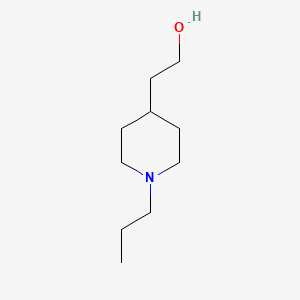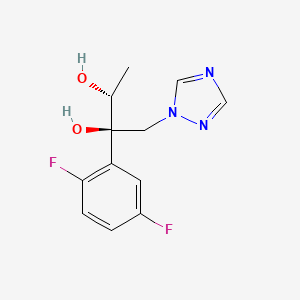![molecular formula C15H20ClNO2 B1422925 2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one CAS No. 1306605-09-3](/img/structure/B1422925.png)
2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one
Descripción general
Descripción
“2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 1306605-09-3 . Its molecular weight is 281.78 . The IUPAC name for this compound is 1-(chloroacetyl)-2-(4-methoxyphenyl)azepane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20ClNO2/c1-19-13-8-6-12(7-9-13)14-5-3-2-4-10-17(14)15(18)11-16/h6-9,14H,2-5,10-11H2,1H3 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis of Polysubstituted Pyrroles : Kumar, Rāmānand, and Tadigoppula (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives. This method involves the intermolecular cycloaddition of compounds, including 2-((4-methoxyphenyl)amino)-1-(thiophen-2-yl)ethan-1-one, under microwave conditions, yielding good to excellent yields (Kumar, Rāmānand, & Tadigoppula, 2017).
Enhancing Antioxidant Activity of Benzoin Derivatives : Thanuja et al. (2022) synthesized benzoin derivatives from 2’chloro-4-methoxy benzoin, exploring the antioxidant activity of these compounds. The study highlighted the impact of functional groups and substituents on antioxidant activity, indicating potential applications in drug industries (Thanuja, Kripa, Bhavadharani, & Kanagam, 2022).
Synthesis of Benzofuran Derivatives : Kwiecień and Szychowska (2006) synthesized novel benzofuran derivatives, including 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones. These compounds were derived from corresponding 2-(2-formylphenoxy)alkanoic acids, indicating a potential application in the synthesis of complex organic molecules (Kwiecień & Szychowska, 2006).
Studying Reductive Dechlorination of Environmental Compounds : Yim et al. (2008) investigated the metabolic fate of methoxychlor, a compound structurally similar to 2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one. The study involved human intestinal bacteria and highlighted the transformation of methoxychlor under anaerobic conditions, suggesting potential environmental and health implications (Yim, Seo, Kang, Ahn, & Hur, 2008).
Formation of β-Lactam Derivatives : Wang et al. (2001) synthesized compounds such as 2-Chloro-4-phenyl-2a-(4'-methoxyphenyl)-3,5-dihydroazatetracyclic [1,2-d]benzo [ 1,4]diazepin-1 -one. This research contributed to the understanding of the mechanism and stereochemistry of β-lactam formation in complex molecules (Wang, Zhou, Xu, Jin, Li, & Chan, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-13-8-6-12(7-9-13)14-5-3-2-4-10-17(14)15(18)11-16/h6-9,14H,2-5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVKUURVYHIZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide](/img/structure/B1422859.png)
![2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422861.png)

![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B1422863.png)